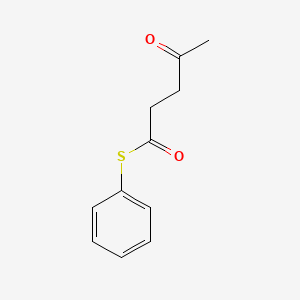
Pentanethioic acid, 4-oxo-, S-phenyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentanethioic acid, 4-oxo-, S-phenyl ester is an organic compound with the molecular formula C({11})H({12})O(_{2})S It is a derivative of pentanethioic acid, characterized by the presence of a phenyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pentanethioic acid, 4-oxo-, S-phenyl ester typically involves the esterification of pentanethioic acid with phenol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction conditions often include heating the reactants to a specific temperature to achieve the desired esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The industrial process may also involve purification steps such as distillation or recrystallization to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Pentanethioic acid, 4-oxo-, S-phenyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phenyl ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl esters.
Scientific Research Applications
Pentanethioic acid, 4-oxo-, S-phenyl ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of pentanethioic acid, 4-oxo-, S-phenyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active pentanethioic acid, which can then interact with enzymes or receptors in biological systems. The phenyl group may also play a role in stabilizing the compound and enhancing its binding affinity to molecular targets.
Comparison with Similar Compounds
Similar Compounds
Pentanoic acid, 4-oxo-, phenylmethyl ester: Similar structure but with a phenylmethyl ester group.
Pentanoic acid, 4-oxo-, pentyl ester: Similar structure but with a pentyl ester group.
Pentanoic acid, 4-oxo-, ethyl ester: Similar structure but with an ethyl ester group.
Uniqueness
Pentanethioic acid, 4-oxo-, S-phenyl ester is unique due to the presence of the sulfur atom in its structure, which imparts distinct chemical properties
Properties
CAS No. |
61049-75-0 |
|---|---|
Molecular Formula |
C11H12O2S |
Molecular Weight |
208.28 g/mol |
IUPAC Name |
S-phenyl 4-oxopentanethioate |
InChI |
InChI=1S/C11H12O2S/c1-9(12)7-8-11(13)14-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3 |
InChI Key |
QNCOUANDQZRBHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCC(=O)SC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















